molecular formula C5H8BrN3O2S B3116155 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 214342-72-0

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B3116155
CAS No.: 214342-72-0
M. Wt: 254.11 g/mol
InChI Key: HBZPOTBOXPFCLF-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 214342-72-0) is a chemical compound with the molecular formula C5H8BrN3O2S and a molecular weight of 254.10 g/mol . This reagent belongs to the class of pyrazole-sulfonamide hybrids, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . The integration of the pyrazole heterocycle with a sulfonamide functional group creates a versatile scaffold for the development of new bioactive molecules. Research into analogous pyrazole-sulfonamide compounds has demonstrated their potential for significant biological activities. These compounds have been investigated as antimicrobial and antioxidant agents, with some derivatives exhibiting promising dual-acting capabilities . Furthermore, such structures are evaluated for their antiproliferative activity in biomedical research, providing a foundation for the exploration of new therapeutic agents . The presence of both bromo and dimethylsulfonamide substituents on the pyrazole ring makes this compound a valuable intermediate for further synthetic elaboration. It can be utilized in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a building block for constructing more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPOTBOXPFCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Pharmaceutical Development

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide serves as a potential lead compound in drug development. Its structural similarities to other pyrazole derivatives suggest that it may possess various biological activities, including:

  • Antiproliferative Activity : Research has shown that pyrazole and sulfonamide derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, new derivatives synthesized from pyrazole sulfonamides have been tested for their cytotoxicity against U937 cells, demonstrating promising results .
  • Antibacterial and Antifungal Properties : Compounds in the pyrazole-sulfonamide class have been documented to display antibacterial and antifungal activities. This makes them potential candidates for treating infections caused by resistant pathogens .

Synthetic Organic Chemistry

The synthesis of this compound can be approached through various methodologies commonly used for pyrazole and sulfonamide derivatives. The compound can be produced via:

  • Sulfonylation Reactions : Utilizing sulfonyl chlorides in reactions with appropriate amines or pyrazoles under optimized conditions has been shown to yield high purity compounds .
  • Optimization of Reaction Conditions : Studies have indicated that using potassium tert-butoxide as a base provides better yields compared to other bases, highlighting the importance of reaction conditions in synthesizing effective derivatives .

Case Study 1: Antiproliferative Effects

In a recent study, two new series of pyrazole-4-sulfonamide derivatives were synthesized and tested for their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds did not exhibit significant cytotoxicity at certain concentrations but showed promising inhibitory effects on cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis Optimization

A study focusing on the synthesis of ruxolitinib intermediates highlighted the utility of 4-bromo derivatives in pharmaceutical applications. The preparation method utilized mild reaction conditions that enhanced yield and stereoselectivity, indicating the compound's relevance in developing complex pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and pyrazole ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the combination of the bromine atom, dimethyl group, and sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a pyrazole ring, a sulfonamide group, and a bromine substituent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H8_8BrN3_3O2_2S
  • Molecular Weight : Approximately 254.10 g/mol

The compound's structure allows it to participate in various biochemical reactions, particularly those involving enzyme inhibition and receptor binding.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for treating human African trypanosomiasis (HAT). It demonstrates an IC50_{50} of 0.002 μM against TbNMT, indicating potent activity .
  • Cellular Effects : It modulates cell signaling pathways and gene expression, influencing processes such as apoptosis and differentiation. This modulation can lead to significant changes in cellular metabolism and function.

Biological Activity Evaluation

The biological activity of this compound has been evaluated in various studies. Below are key findings from recent research:

Study Biological Activity IC50_{50} Target
Inhibition of TbNMT0.002 μMT. brucei
Anticancer potentialVaries (3.79 - 42.30 µM)MCF7, SF-268, NCI-H460 cell lines
Antileishmanial activity0.059 - 0.072 mML. infantum, L. amazonensis

Case Studies

  • Trypanosomiasis Treatment : The compound has been identified as a promising lead for the treatment of HAT due to its ability to penetrate the blood-brain barrier effectively when modified properly . Its efficacy in mouse models highlights its potential for clinical application.
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance therapeutic effectiveness .
  • Leishmaniasis Treatment : The compound showed notable activity against Leishmania species, with IC50_{50} values indicating effective inhibition of promastigote forms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting a sulfonyl chloride derivative with a pyrazole-containing amine. For example, a prototypical procedure involves adding 4-bromobenzenesulfonyl chloride to a solution of 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine, followed by stirring, concentration, and purification via trituration . Key optimizations include solvent choice (e.g., pyridine for reactivity), temperature control (room temperature to avoid side reactions), and purification methods like column chromatography or recrystallization to achieve >95% purity . Monitoring reaction progress with TLC ensures completion .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, distinct singlet signals in 1H^1H NMR (e.g., δ = 3.56 ppm for N-CH3_3 groups) and 13C^{13}C NMR help identify substituents . Mass spectrometry (MS) provides molecular weight validation (e.g., HRMS [M+H]+^+ calculated vs. observed) . Elemental analysis and high-performance liquid chromatography (HPLC) assess purity (>98% by HPLC) .

Q. How does the bromine substituent influence the compound's reactivity and biological activity?

  • Methodological Answer : The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . In biological contexts, bromine increases lipophilicity, improving membrane permeability and target binding. Comparative studies with analogs (e.g., 3-bromo vs. 4-cyano derivatives) show bromine’s role in modulating enzyme inhibition potency, particularly against bacterial targets .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

  • Methodological Answer : X-ray crystallography determines precise molecular conformation, critical for understanding reactivity and bioactivity. For example, SHELX software refines crystallographic data to resolve ambiguities in alkylation sites (N- vs. O-alkylation) . A case study showed that crystallography confirmed N-alkylation in a pyrazole sulfonamide by identifying bond lengths and angles inconsistent with O-alkylation . High-resolution data (R-factor < 0.05) ensures reliability .

Q. What strategies address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC50_{50} values across assays) may arise from differences in target conformation or assay conditions. Solutions include:

  • Comparative crystallography : Resolve target-ligand binding modes under varying pH or co-factor presence .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., bromine to cyano) to isolate contributing factors .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-target binding, prioritizing key residues (e.g., hydrophobic pockets accommodating bromine) . Molecular dynamics (MD) simulations (≥100 ns trajectories) assess stability of predicted complexes, with RMSD < 2 Å indicating viable binding . Pharmacophore modeling identifies essential features (e.g., sulfonamide’s hydrogen-bonding capacity) for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Reactant of Route 2
4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

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